Shishijimicin C

Description

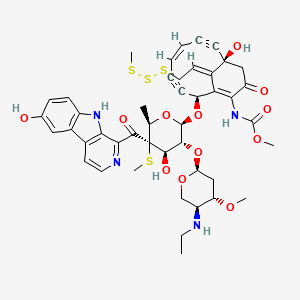

structure in first source

Structure

2D Structure

Properties

Molecular Formula |

C45H50N4O12S4 |

|---|---|

Molecular Weight |

967.2 g/mol |

IUPAC Name |

methyl N-[(1R,4Z,8S,13E)-8-[(2R,3R,4R,5R,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-6-methyl-5-methylsulfanyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C45H50N4O12S4/c1-7-46-30-23-58-34(21-33(30)56-3)61-39-41(53)45(62-5,40(52)38-36-26(15-18-47-38)27-20-25(50)13-14-29(27)48-36)24(2)59-42(39)60-32-12-10-8-9-11-17-44(55)22-31(51)37(49-43(54)57-4)35(32)28(44)16-19-64-65-63-6/h8-9,13-16,18,20,24,30,32-34,39,41-42,46,48,50,53,55H,7,19,21-23H2,1-6H3,(H,49,54)/b9-8-,28-16+/t24-,30+,32+,33+,34+,39-,41-,42+,44+,45-/m1/s1 |

InChI Key |

MFKZOPIAQKMURV-DIKVFDHFSA-N |

Isomeric SMILES |

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |

Canonical SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of Shishijimicin C: A Potent Enediyne Antitumor Antibiotic from the Ascidian Didemnum proliferum

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and biological activity of Shishijimicin C.

The marine environment continues to be a prolific source of novel bioactive compounds with significant potential for pharmaceutical development. Among these, the enediyne antibiotics stand out for their exceptionally potent cytotoxic activity. This technical guide details the discovery of this compound, a member of this remarkable class of natural products, from the marine tunicate Didemnum proliferum.

Introduction

In 2003, a team of researchers from the University of Tokyo reported the isolation and characterization of three new enediyne antitumor antibiotics, designated Shishijimicins A, B, and C, from the ascidian Didemnum proliferum.[1][2] These compounds were found to possess a novel sugar component, which is a conjugate of a hexose and a β-carboline, attached to a calicheamicinone aglycone.[1] The Shishijimicins, including this compound, demonstrated extremely potent cytotoxicity against various cancer cell lines, marking them as compounds of significant interest for further investigation in cancer chemotherapy.

Biological Activity

This compound exhibits potent cytotoxic effects against a range of human cancer cell lines. The inhibitory activity is observed at picomolar concentrations, highlighting the exceptional potency of this enediyne antibiotic. The mechanism of action for enediyne antibiotics, in general, involves the generation of a diradical species through Bergman cyclization, which then cleaves double-stranded DNA, leading to cell death.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro cytotoxic activity of this compound against several cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (pM) | IC₅₀ (pg/mL) |

| HeLa | Cervical Cancer | 6.9 | 6.3 |

| 3Y1 | Rat Fibroblast | - | 4.8 |

| P388 | Murine Leukemia | - | 1.7 |

| Data sourced from Oku et al., 2003 and supporting documentation. |

Isolation and Purification

General Experimental Workflow

The isolation of this compound from Didemnum proliferum would have followed a multi-step process designed to separate this complex molecule from the multitude of other compounds present in the marine organism.

Structure Elucidation

The determination of the complex structure of this compound was accomplished through the interpretation of comprehensive spectroscopic data.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments would have been crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) was likely used to determine the elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments would have provided further structural information.

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy : These techniques would have been employed to identify key functional groups and chromophores within the molecule, such as the enediyne and β-carboline moieties.

Due to the limited availability of the primary publication's supplementary data, a detailed table of spectroscopic assignments for this compound cannot be provided at this time.

Mechanism of Action: The Enediyne "Warhead"

The extraordinary cytotoxicity of this compound is attributed to its enediyne core. This structural motif is capable of undergoing a Bergman cyclization to form a highly reactive p-benzyne diradical. This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent apoptosis.

Conclusion and Future Perspectives

The discovery of this compound from Didemnum proliferum has provided a valuable addition to the arsenal of ultra-potent cytotoxic agents. Its remarkable in vitro activity underscores the potential of marine invertebrates as a source for novel drug leads. Further research, including total synthesis to provide a sustainable supply and the development of antibody-drug conjugates to improve tumor targeting and reduce systemic toxicity, will be critical in harnessing the therapeutic potential of this fascinating molecule. The scarcity of the natural product necessitates synthetic approaches to enable further biological and clinical investigation.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Shishijimicin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin C is a potent enediyne antitumor antibiotic that was first isolated, along with its congeners Shishijimicin A and B, from the ascidian Didemnum proliferum by Oku, Matsunaga, and Fusetani in 2003.[1] These natural products belong to the calicheamicin family of enediyne antibiotics, which are renowned for their extraordinary cytotoxicity against cancer cell lines. The unique structural features and significant biological activity of the shishijimicins have made them compelling targets for synthetic chemists and potential candidates for the development of antibody-drug conjugates (ADCs). This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, drawing upon available data and comparisons with the closely related and more extensively studied Shishijimicin A.

Chemical Structure

The molecular structure of this compound is characterized by a complex architecture comprising three main components: an enediyne aglycone, a central oligosaccharide core, and a β-carboline moiety. The molecular formula for this compound is established as C45H50N4O12S4.[2]

The core of this compound is the calicheamicinone aglycone, which features a bicyclo[7.3.1]trideca-4,9-diene-2,6-diyne system. This enediyne cassette is the pharmacophore responsible for the molecule's potent DNA-damaging activity. Upon activation, it undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and ultimately cell death.

Attached to the enediyne aglycone is a sophisticated oligosaccharide chain. This carbohydrate portion of the molecule is crucial for its sequence-specific binding to the minor groove of DNA. The oligosaccharide of this compound is composed of a novel hexose derivative linked to a β-carboline, a structural motif known to intercalate into DNA.

The primary structural difference between this compound and its more studied analog, Shishijimicin A, lies in the substitution pattern of the terminal amino sugar. While Shishijimicin A possesses an N-isopropyl group, this compound features an N-ethyl group at this position.

Mandatory Visualization: Logical Relationship of this compound Structural Components

References

An In-Depth Technical Guide on the Shishijimicin C Enediyne Core's Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for the enediyne core of Shishijimicin C, a member of the potent 10-membered enediyne class of antitumor antibiotics. Shishijimicins, isolated from the ascidian Didemnum proliferum, exhibit extraordinary cytotoxicity against cancer cell lines, making their unique mode of action a subject of significant interest for therapeutic development, particularly as warheads for antibody-drug conjugates (ADCs).

Overview: The Enediyne "Warhead"

The remarkable biological activity of the enediyne family, including this compound, is centered on a unique molecular core: a nine- or ten-membered ring containing two acetylenic groups conjugated to a double bond (an "enediyne").[1] This core is a latent cytotoxic agent, remaining biologically inactive until it undergoes a specific environmental trigger.[2] The peripheral chemical structures, such as the sugar and β-carboline moieties in Shishijimicin, serve to fine-tune biological activity and are crucial for delivery and binding to the target, which is chromosomal DNA.[1][3]

Activation via Thiol-Triggered Bergman Cycloaromatization

The activation of the Shishijimicin enediyne core is initiated by a triggering mechanism, commonly involving an external nucleophile such as a thiol.[1][4] This trigger initiates an intramolecular cascade, leading to the critical Bergman cycloaromatization reaction. This process transforms the relatively stable enediyne ring into a highly reactive 1,4-benzenoid diradical, also known as a p-benzyne intermediate.[2][3][4] This diradical is the ultimate DNA-cleaving species responsible for the molecule's potent cytotoxicity.[2]

DNA Binding and Targeting

Once activated, the molecule must be precisely positioned to inflict damage. Shishijimicin A, a closely related analogue, has been shown to bind to the minor groove of double-stranded DNA (dsDNA).[5][6][7] This interaction is facilitated by its distinct structural components:

-

Sugar Moieties: The oligosaccharide portion of the molecule assists in the recognition and snug fitting within the DNA minor groove.[1]

-

β-Carboline Moiety: This planar group plays a key role in binding through intercalation between DNA base pairs.[5][7]

A notable characteristic of Shishijimicin is its low sequence selectivity for DNA cleavage.[5] This suggests it targets structurally available DNA, such as the unprotected linker regions between histone proteins, which are vulnerable throughout the cell cycle.[6][7] This ability to attack DNA regardless of sequence may account for its extraordinary cytotoxicity.[7]

The DNA Double-Strand Cleavage Cascade

Positioned within the minor groove, the p-benzyne diradical executes its cytotoxic function by abstracting hydrogen atoms from the sugar-phosphate backbone of both DNA strands.[4] This process typically targets the C1', C4', or C5' positions on the deoxyribose sugars.[4][8] This hydrogen abstraction generates DNA radicals, which then react with molecular oxygen.[4] The resulting cascade of reactions leads to oxidative cleavage of the DNA backbone, causing both single-strand breaks (SSBs) and, most lethally, double-strand breaks (DSBs).[9] The generation of DSBs is considered the primary mechanism underlying the anticancer activity of enediynes, as these lesions are difficult for the cell to repair and readily trigger apoptosis.[9]

Quantitative Cytotoxicity Data

Shishijimicins have demonstrated exceptionally potent cytotoxicity in picomolar concentrations, underscoring their potential as anticancer agents. They are reported to be over 1,000 times more toxic to cancer cells than the widely used chemotherapy drug paclitaxel (Taxol).[6]

| Compound | Cell Line | IC₅₀ Value | Reference |

| Shishijimicin A, B, C | HeLa (Human Cervical Cancer) | 1.8 - 6.9 pM | [6][10][11] |

| Shishijimicin A | P388 (Murine Leukemia) | 0.47 nM (reported as 470 pM) | [12] |

Key Experimental Protocols

The elucidation of the Shishijimicin mechanism of action relies on several key experimental techniques.

This assay directly visualizes the ability of a compound to break DNA strands.

Objective: To determine if this compound causes single- and/or double-strand breaks in plasmid DNA upon activation.

Methodology:

-

Preparation: A solution of supercoiled plasmid DNA (e.g., pBR322), referred to as Form I, is prepared in a suitable buffer (e.g., sodium phosphate buffer).[13]

-

Incubation: The plasmid DNA is incubated with varying concentrations of this compound at 37°C. A thiol-containing compound (e.g., 3-mercapto-1-propanol or glutathione) is added to the reaction mixture to act as the trigger for Bergman cyclization.[5] Control reactions are run without this compound and/or without the thiol trigger.

-

Reaction Quenching: After a set incubation period (e.g., 20 minutes to 2 hours), the reaction is stopped by adding a loading buffer containing a chelating agent like EDTA.[8]

-

Electrophoresis: The DNA samples are loaded onto an agarose gel and separated by gel electrophoresis.[13]

-

Visualization & Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The different topological forms of the plasmid are quantified:

-

Form I: Uncut, supercoiled DNA (migrates fastest).

-

Form II: Nicked, open-circular DNA from a single-strand break (migrates slowest).

-

Form III: Linearized DNA from a double-strand break (migrates at an intermediate rate). The conversion of Form I to Forms II and III indicates DNA cleavage activity.[13]

-

This assay measures the concentration of a compound required to inhibit the growth of a cancer cell population by 50%.

Objective: To quantify the cytotoxic potency of this compound against a specific cancer cell line (e.g., HeLa).

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded into the wells of a 96-well microtiter plate at a predetermined density and allowed to adhere overnight in a controlled incubator (37°C, 5% CO₂).

-

Compound Treatment: A stock solution of this compound is serially diluted to create a range of concentrations. The cell culture medium is replaced with medium containing these different concentrations of the compound. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: The cells are incubated with the compound for a specified period, typically 48 to 72 hours.

-

Viability Assessment: A cell viability reagent (e.g., MTT, XTT, or CCK-8) is added to each well. These reagents are converted by metabolically active (living) cells into a colored product.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The absorbance data is normalized to the control wells (100% viability). A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration. The IC₅₀ value is calculated from this curve using non-linear regression analysis.

References

- 1. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Enediyne - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Shishijimicin A - Wikipedia [en.wikipedia.org]

- 7. DNA Binding and Cleavage Modes of Shishijimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology and therapeutic applications of enediyne antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shishijimicins A-C, novel enediyne antitumor antibiotics from the ascidian Didemnum proliferum(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shishijimicins A-C, novel enediyne antitumor antibiotics from the ascidian Didemnum proliferum(1). | Semantic Scholar [semanticscholar.org]

- 12. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 13. Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Shishijimicin C: A Technical Guide to its Isolation and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shishijimicin C is a highly potent enediyne natural product, part of a family of compounds that have garnered significant interest in the field of oncology due to their extraordinary cytotoxic activity. Isolated from the marine ascidian Didemnum proliferum, this compound, along with its congeners Shishijimicin A and B, exhibits picomolar-level cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the isolation and purification of this compound, based on available scientific literature. It is designed to assist researchers in understanding the methodology for obtaining this scarce and valuable compound for further biological and pharmacological investigation.

Introduction

The enediyne class of natural products represents a unique and powerful group of antitumor agents. Their mechanism of action involves the generation of a diradical species via a Bergman cyclization, which subsequently cleaves double-stranded DNA, leading to apoptosis. This compound, first reported by Oku, Matsunaga, and Fusetani in 2003, is a notable member of this class, distinguished by a novel sugar component—a conjugate of a hexose and a β-carboline—attached to the calicheamicinone aglycone. The extreme potency of Shishijimicins, with IC50 values in the picomolar range against HeLa cells, underscores their potential as payloads for antibody-drug conjugates (ADCs). However, their scarcity in the natural source necessitates efficient and well-documented isolation and purification protocols. This document aims to consolidate the available information on these procedures.

Source Organism and Collection

Organism: Didemnum proliferum Location of Collection: Not specified in publicly available abstracts.

The marine ascidian Didemnum proliferum is the natural source of the Shishijimicin family of compounds. Ascidians, commonly known as sea squirts, are sessile marine invertebrates that are known to produce a diverse array of bioactive secondary metabolites. The collection of the source organism is the critical first step in the isolation process.

Experimental Protocols

While the seminal publication by Oku et al. in the Journal of the American Chemical Society (2003, 125, 2044-2045) describes the isolation of Shishijimicins A, B, and C, the detailed experimental protocols are not available in the publicly accessible abstract. Access to the full text of this publication is required for a complete and precise step-by-step methodology. Based on general practices for the isolation of enediyne natural products from marine invertebrates, a likely workflow is described below.

Extraction

The initial step involves the extraction of the collected specimens of Didemnum proliferum. A common procedure for enediyne compounds, which can be sensitive to degradation, involves the following:

-

Homogenization: The collected ascidian specimens are typically frozen immediately after collection to preserve the chemical integrity of the metabolites. The frozen tissue is then homogenized.

-

Solvent Extraction: The homogenized material is extracted with a suitable organic solvent. A common choice is a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂), often in a 1:1 or similar ratio. This solvent system is effective at extracting a broad range of polar and non-polar compounds. The extraction is usually repeated multiple times to ensure exhaustive recovery of the target compounds.

-

Concentration: The combined organic extracts are then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving several chromatographic techniques to separate this specific compound from a complex mixture of other metabolites.

3.2.1. Initial Fractionation (e.g., Solvent Partitioning or Solid-Phase Extraction)

The crude extract is often subjected to an initial fractionation step to separate compounds based on their polarity. This can be achieved through:

-

Solvent-Solvent Partitioning: The crude extract is partitioned between an immiscible polar and non-polar solvent system (e.g., n-butanol/water or ethyl acetate/water).

-

Solid-Phase Extraction (SPE): The crude extract is passed through a solid-phase extraction cartridge (e.g., C18 or silica gel) and eluted with solvents of increasing polarity to generate fractions with reduced complexity.

3.2.2. Column Chromatography

Fractions enriched in the Shishijimicins are then subjected to further purification using column chromatography.

-

Stationary Phase: Silica gel is a common choice for the initial column chromatography steps.

-

Mobile Phase: A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol gradient, is typically used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compounds.

3.2.3. High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is typically achieved using HPLC, which offers high resolution and sensitivity.

-

Stationary Phase: A reversed-phase column (e.g., C18) is commonly employed for the separation of enediyne compounds.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (ACN) or methanol (MeOH), often with a modifier like trifluoroacetic acid (TFA) or formic acid, is used.

-

Detection: A UV detector is used to monitor the elution of compounds. The specific detection wavelength would be chosen based on the UV-Vis absorption maxima of the Shishijimicins.

Data Presentation

Quantitative data regarding the isolation of this compound is not available in the public domain. The following tables are structured to be populated with data upon accessing the full experimental details from the primary literature.

Table 1: Extraction and Purification Yields

| Step | Starting Material | Yield |

| Extraction | Wet weight of Didemnum proliferum | - |

| Solvent Partitioning | Crude Extract | - |

| Silica Gel Chromatography | Enriched Fraction | - |

| HPLC Purification | Final Purified this compound | - |

Table 2: Chromatographic Conditions for Final Purification

| Parameter | Value |

| HPLC System | - |

| Column | - |

| Mobile Phase A | - |

| Mobile Phase B | - |

| Gradient | - |

| Flow Rate | - |

| Detection Wavelength | - |

| Retention Time of this compound | - |

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₅₁H₆₀N₄O₁₇S₃ |

| Molecular Weight | - |

| Appearance | - |

| Optical Rotation ([α]D) | - |

| ¹H NMR (solvent) | Key chemical shifts |

| ¹³C NMR (solvent) | Key chemical shifts |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ |

Visualization of Experimental Workflow

The following diagram illustrates a probable workflow for the isolation and purification of this compound.

Caption: Generalized workflow for the isolation of this compound.

Conclusion

The isolation and purification of this compound from its natural source, Didemnum proliferum, is a challenging but essential process for enabling further research into its potent antitumor activities. The methodologies likely involve a combination of solvent extraction and multiple chromatographic steps, culminating in a highly purified compound. While this guide provides a framework based on established practices in natural product chemistry, it is imperative for researchers to consult the detailed experimental procedures outlined in the primary scientific literature to ensure the successful and efficient isolation of this valuable natural product. The scarcity of this compound underscores the importance of developing synthetic routes to provide a more sustainable supply for preclinical and clinical development.

Spectroscopic Data Analysis of Shishijimicin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Shishijimicin C, a potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum. The structural elucidation of this compound, like other complex natural products, relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the key data obtained from these analyses, details generalized experimental protocols, and visualizes the workflow and mechanism of action.

Spectroscopic Data Summary

The structural characterization of this compound was first reported by Oku, Matsunaga, and Fusetani in 2003. The following tables are structured to present the key quantitative data derived from NMR and MS analyses as would be detailed in primary literature.

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) is a suitable technique.

| Parameter | Observed Value |

| Molecular Formula | C₄₇H₅₄N₄O₁₂S₃ |

| Calculated m/z | [M+H]⁺: 999.2982 |

| Observed m/z | [M+H]⁺: 999.2985 |

¹H NMR Spectroscopic Data

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The data for this compound would be acquired in a suitable deuterated solvent, such as CDCl₃, at a high field strength (e.g., 500 or 600 MHz).

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., H-1' | 5.25 | d | 8.0 |

| e.g., H-3' | 3.80 | dd | 8.0, 3.0 |

| e.g., OMe | 3.65 | s | |

| ... | ... | ... | ... |

| (Note: The specific ¹H NMR chemical shifts and coupling constants for this compound are detailed in the primary literature and are presented here in a representative format.) |

¹³C NMR Spectroscopic Data

Carbon NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts provide insight into the functional groups present.

| Position | δC (ppm) |

| e.g., C-1 | 205.1 |

| e.g., C-2 | 98.9 |

| e.g., C-3 | 89.2 |

| e.g., OMe | 58.3 |

| ... | ... |

| (Note: The specific ¹³C NMR chemical shifts for this compound are detailed in the primary literature and are presented here in a representative format.) |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for marine natural product chemistry.

Isolation and Purification of this compound

-

Collection and Extraction : Specimens of the ascidian Didemnum proliferum are collected and immediately frozen. The frozen material is then homogenized and extracted exhaustively with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Solvent Partitioning : The resulting crude extract is concentrated and partitioned between n-hexane, ethyl acetate (EtOAc), butanol (BuOH), and water. The cytotoxic activity is typically concentrated in the EtOAc and BuOH fractions.

-

Chromatographic Separation : The active fraction is subjected to a series of chromatographic steps. This usually begins with silica gel column chromatography, followed by octadecylsilanized (ODS) silica gel flash chromatography.

-

Final Purification : The final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile in water) to yield pure this compound.

NMR Spectroscopic Analysis

NMR spectra are recorded on a high-field spectrometer (e.g., 500 or 600 MHz).

-

Sample Preparation : A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

-

1D NMR : ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

2D NMR : A suite of 2D NMR experiments is performed to establish the structure:

-

COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) : To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons, providing information on the relative stereochemistry.

-

Mass Spectrometric Analysis

-

Instrumentation : High-resolution mass spectra are typically acquired on a sector or time-of-flight (TOF) mass spectrometer.

-

Ionization Method : Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are common ionization techniques for this type of molecule.

-

Analysis : The instrument is calibrated using a known standard. The sample is introduced, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high precision to allow for the determination of the elemental composition.

Mechanism of Action: DNA Cleavage

This compound belongs to the enediyne class of natural products, which are known for their potent DNA-damaging capabilities. The cytotoxicity of this compound is attributed to its ability to induce double-strand breaks in DNA.

The proposed mechanism involves the following key steps:

-

Activation : The trisulfide moiety in this compound is believed to act as a trigger. Reaction with a thiol, such as intracellular glutathione, is thought to initiate a cascade of reactions.[1]

-

Bergman Cyclization : This activation leads to a conformational change that brings the two acetylene groups of the enediyne core into close proximity, facilitating a Bergman cyclization. This reaction produces a highly reactive p-benzyne diradical.[1]

-

DNA Binding and Cleavage : Shishijimicin A, a closely related compound, is known to bind to the minor groove of DNA.[1] Once the diradical is formed in the vicinity of DNA, it abstracts hydrogen atoms from the sugar-phosphate backbone, leading to the formation of DNA radicals. This process ultimately results in double-strand breaks in the DNA.[1]

-

Apoptosis : The extensive DNA damage triggers the cell's apoptotic machinery, leading to programmed cell death. The induction of apoptosis by DNA-damaging agents can involve various signaling pathways, often culminating in the activation of caspases.[2][3]

This comprehensive spectroscopic and mechanistic understanding of this compound is vital for its potential development as a therapeutic agent, particularly as a payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.

References

Shishijimicin C: A Technical Guide to its Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shishijimicin C is a member of the potent enediyne class of antitumor antibiotics, isolated from the marine ascidian Didemnum proliferum.[1] Characterized by a unique molecular architecture that includes a DNA-cleaving enediyne core, this compound and its analogs exhibit extraordinary cytotoxicity against cancer cell lines. This technical guide provides a comprehensive overview of the biological activity and cytotoxicity profile of this compound, including its mechanism of action, available cytotoxicity data, relevant experimental protocols, and the key signaling pathways implicated in its cellular effects. Due to the limited specific data for this compound, information from its close and well-studied analog, Shishijimicin A, is included to provide a more complete profile, with such instances clearly noted.

Mechanism of Action: DNA Damage via Radical-Induced Cleavage

The primary mechanism of action for this compound, like other enediyne antibiotics, is the induction of double-stranded DNA breaks. This process is initiated by the binding of the molecule to the minor groove of DNA. The β-carboline moiety of the shishijimicin structure is thought to intercalate into the DNA, enhancing this interaction.[2]

Once positioned, the enediyne core undergoes a Bergman cycloaromatization reaction, a process that can be triggered by cellular thiols. This chemical transformation generates highly reactive 1,4-benzenoid diradicals. These radicals are powerful enough to abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and subsequent cell death. This direct assault on genomic integrity is a key contributor to the high potency of this class of compounds.

Cytotoxicity Profile

Shishijimicins are among the most potent cytotoxic compounds ever discovered. The initial report on Shishijimicins A, B, and C highlighted their exceptional activity against HeLa human cervical cancer cells.

Table 1: In Vitro Cytotoxicity of Shishijimicins

| Compound Family | Cell Line | Assay Type | IC50 (pM) | Reference |

| Shishijimicins A-C | HeLa | Not Specified | 1.8 - 6.9 | [1] |

Implicated Signaling Pathways

The induction of DNA double-strand breaks by this compound is a catastrophic event for the cell, triggering a cascade of signaling pathways designed to address the damage. The primary pathways activated are the DNA Damage Response (DDR) and, subsequently, the intrinsic apoptosis pathway.

DNA Damage Response (DDR)

Upon detection of double-strand breaks, the cell activates the DDR network. Key sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase, are recruited to the sites of damage. ATM then phosphorylates a host of downstream targets to orchestrate a cellular response that includes cell cycle arrest and DNA repair. A key marker of this activation is the phosphorylation of histone H2AX to form γH2AX, which flanks the DNA break and serves as a docking site for repair proteins.

Intrinsic Apoptosis Pathway

If the DNA damage is too extensive to be repaired, the DDR signaling, often mediated by the tumor suppressor p53, will initiate apoptosis (programmed cell death). This is primarily achieved through the intrinsic or mitochondrial pathway. Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell.

Experimental Protocols

The following sections describe generalized protocols for assessing the cytotoxicity and cellular responses to compounds like this compound.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a common method for determining the IC50 value of a cytotoxic compound.

1. Cell Seeding:

- Cancer cells are harvested during their exponential growth phase.

- A cell suspension is prepared, and cells are seeded into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

- Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

- A series of dilutions are made in culture medium to achieve the desired final concentrations.

- The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the wells. Control wells receive medium with vehicle only.

- Plates are incubated for a specified period (e.g., 72 hours).

3. Viability Assessment:

- After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

- The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

- The absorbance is measured on a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

- The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control.

- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting a dose-response curve.

Western Blot Analysis for DDR and Apoptosis Markers

This protocol is used to detect the activation of key proteins in the signaling pathways.

1. Cell Lysis:

- Cells are treated with this compound at various concentrations and for different time points.

- After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

- Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

2. Protein Quantification:

- The protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

3. Gel Electrophoresis and Transfer:

- Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

- The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

- The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-γH2AX, anti-phospho-ATM, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).

- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

- The membrane is treated with an enhanced chemiluminescence (ECL) substrate.

- The resulting signal is detected using X-ray film or a digital imaging system. The intensity of the bands corresponds to the level of the target protein.

Future Directions and Therapeutic Potential

The extraordinary potency of this compound makes it a compelling candidate for development as a cancer therapeutic. However, its high toxicity also presents a significant challenge for systemic administration. The most promising application for shishijimicins is as payloads for antibody-drug conjugates (ADCs). In an ADC, the enediyne is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. This approach allows for the targeted delivery of the highly potent cytotoxic agent directly to the tumor, minimizing off-target toxicity and potentially widening the therapeutic window. Further research is needed to fully elucidate the specific cytotoxicity profile of this compound across a diverse range of cancer types and to optimize its use in targeted delivery systems.

References

Unveiling the Nuances: A Technical Guide to the Structural Differences Between Shishijimicin A and Shishijimicin C

For Researchers, Scientists, and Drug Development Professionals

The shishijimicins, a family of potent enediyne antitumor antibiotics isolated from the ascidian Didemnum proliferum, represent a frontier in the development of highly cytotoxic agents for applications such as antibody-drug conjugates (ADCs).[1] Among this family, Shishijimicin A and Shishijimicin C exhibit remarkable potency, yet their subtle structural distinctions hold significant implications for their synthesis, biological activity, and therapeutic potential. This technical guide provides an in-depth analysis of the structural differences between these two complex natural products, supported by available data and a visualization of their mechanism of action.

Core Structural Scaffold

Shishijimicin A and C share a common and intricate architecture, which is fundamental to their biological activity. This shared scaffold consists of three key components:

-

A Calicheamicinone Aglycone: This bicyclic core contains the reactive enediyne moiety, which is responsible for the compounds' DNA-cleaving ability.

-

A Trisulfide Group: An unusual methyltrisulfanyl ethylidene side chain is attached to the enediyne core.

-

A Novel Glycosidic Moiety: A unique sugar component, which is a conjugation product of a hexose and a β-carboline, is linked to the aglycone.[1]

It is within this glycosidic portion that the structural divergence between Shishijimicin A and this compound occurs.

The Distinguishing Feature: The Amino Sugar Substituent

The primary structural difference between Shishijimicin A and this compound lies in the N-alkylation of the terminal amino sugar.

-

Shishijimicin A possesses an N-isopropyl group on the amino sugar.

-

This compound contains an N-ethyl group at the same position.

This seemingly minor variation in a single substituent has a discernible impact on the molecular formula and weight of the two compounds.

Comparative Data Summary

The following table summarizes the key quantitative data for Shishijimicin A and this compound, highlighting their structural and biological distinctions.

| Feature | Shishijimicin A | This compound |

| Molecular Formula | C₄₆H₅₂N₄O₁₂S₄ | C₄₅H₅₀N₄O₁₂S₄ |

| Molecular Weight | 981.18 g/mol | 967.16 g/mol |

| N-Alkyl Group | Isopropyl | Ethyl |

| Cytotoxicity (IC₅₀ vs. HeLa cells) | 1.8 - 6.9 pM[1][2] | 1.8 - 6.9 pM[1] |

Mechanism of Action: DNA Double-Strand Cleavage

The profound cytotoxicity of the shishijimicins is not attributed to the modulation of a specific signaling pathway but rather to their ability to induce double-stranded DNA breaks. This process is initiated by the activation of the enediyne core through a Bergman cyclization, leading to the formation of a highly reactive 1,4-benzenoid diradical.[3][4] This diradical can then abstract hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing strand scission.[3][4] The β-carboline moiety of the shishijimicins is understood to intercalate into the minor groove of DNA, positioning the enediyne "warhead" for its destructive action.[2][3]

References

- 1. Shishijimicins A-C, novel enediyne antitumor antibiotics from the ascidian Didemnum proliferum(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shishijimicin A - Wikipedia [en.wikipedia.org]

- 3. DNA Binding and Cleavage Modes of Shishijimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Calicheamicin and Shishijimicin Family of Enediynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enediyne class of natural products represents a group of exceptionally potent antitumor antibiotics. Among the most prominent members are the Calicheamicin and Shishijimicin families, renowned for their intricate molecular architecture and their remarkable ability to induce DNA damage. This technical guide provides a comprehensive overview of the core structural features, mechanism of action, and biosynthesis of these fascinating molecules. It further presents available quantitative data on their biological activity and details key experimental protocols for their study. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Structure and Chemical Biology

The Calicheamicin and Shishijimicin families of enediynes are characterized by a unique nine- or ten-membered ring system containing a cis-double bond and two acetylenic groups, the so-called "enediyne" core. This strained ring system is the "warhead" of the molecule, responsible for its extraordinary DNA-damaging capabilities.

Calicheamicin Family: The most notable member of this family is Calicheamicin γ1. Its structure is comprised of three key domains:

-

The Enediyne Aglycone: A bicyclo[7.3.1]enediyne core which is the reactive warhead.[1][2]

-

The Aryltetrasaccharide Tail: This carbohydrate moiety is crucial for the sequence-specific recognition and binding to the minor groove of DNA.[3]

-

The Trisulfide Trigger: A methyl trisulfide group that acts as a trigger for the activation of the warhead.[3]

Shishijimicin Family: The Shishijimicins, including Shishijimicin A, B, and C, share the same calicheamicinone aglycone as the Calicheamicins.[4] The primary difference lies in their carbohydrate component, which features a novel sugar moiety conjugated to a β-carboline.[4]

Mechanism of Action: DNA Damage and Apoptosis Induction

The potent cytotoxicity of the Calicheamicin and Shishijimicin families stems from their ability to induce double-stranded DNA breaks, a type of damage that is particularly difficult for cancer cells to repair.[5]

The mechanism unfolds in a series of orchestrated steps:

-

DNA Recognition and Binding: The oligosaccharide tail of the molecule recognizes and binds to specific sequences in the minor groove of DNA.[3]

-

Activation of the Warhead: The enediyne core is activated by a triggering mechanism. In the case of Calicheamicin, this is initiated by the nucleophilic attack on the central sulfur atom of the trisulfide group, often by cellular thiols like glutathione.[3]

-

Bergman Cyclization: The trigger event induces a conformational change that brings the two acetylene groups of the enediyne core into close proximity, leading to a Bergman cyclization. This reaction generates a highly reactive 1,4-didehydrobenzene diradical intermediate.[6]

-

Hydrogen Abstraction and DNA Cleavage: The p-benzyne diradical is a powerful hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose sugar backbone of both strands of the DNA, leading to strand scission.[6] Calicheamicin is particularly effective at causing double-stranded breaks, which is a key factor in its high potency for inducing programmed cell death (apoptosis).[5]

The extensive DNA damage triggers a cellular response that ultimately leads to apoptosis. This process involves the activation of DNA damage response pathways and the intrinsic mitochondrial pathway of apoptosis.

Biosynthesis

The biosynthesis of the complex enediyne core of Calicheamicin and related compounds is accomplished through an iterative type I polyketide synthase (PKS) pathway.[7] The gene cluster responsible for Calicheamicin biosynthesis has been identified and characterized, revealing a highly conserved enediyne PKS.[7] The intricate oligosaccharide side chains are assembled by a series of glycosyltransferases that attach the unusual sugar units in a stepwise manner.[1]

Quantitative Biological Activity

The Calicheamicin and Shishijimicin families exhibit extraordinary potency against cancer cell lines. The following tables summarize the available quantitative data on their cytotoxic and antimicrobial activities.

Table 1: Cytotoxicity of Calicheamicin and its Conjugates against Cancer Cell Lines

| Compound/Conjugate | Cell Line | Cancer Type | IC50/EC50 | Citation |

| Calicheamicin-Antibody Drug Conjugate | WSU-DLCL2 | Non-Hodgkin Lymphoma | 0.05 nmol/L | |

| Calicheamicin-Antibody Drug Conjugate | BJAB | Non-Hodgkin Lymphoma | 0.12 nmol/L | |

| Inotuzumab ozogamicin (CMC-544) | Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 to 4.9 ng/mL | |

| Anti-EFNA4-ADC (Calicheamicin payload) | TNBC xenografts | Triple-Negative Breast Cancer | ~1 ng/mL |

Table 2: Cytotoxicity of Shishijimicin Family against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Citation |

| Shishijimicin A | HeLa | Cervical Cancer | 1.8 pM | [4] |

| Shishijimicin B | HeLa | Cervical Cancer | 6.9 pM | [4] |

| Shishijimicin C | HeLa | Cervical Cancer | 3.4 pM | [4] |

Table 3: Minimum Inhibitory Concentration (MIC) of Calicheamicins

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of the Calicheamicin and Shishijimicin families.

DNA Cleavage Assay using Agarose Gel Electrophoresis

This assay is used to visualize the ability of enediynes to induce single- and double-stranded breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Calicheamicin or Shishijimicin compound

-

Activating agent (e.g., dithiothreitol (DTT) or glutathione (GSH))

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

DNA loading dye (containing glycerol and a tracking dye)

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (final concentration ~10-20 µg/mL) in the reaction buffer.

-

Add the enediyne compound to the reaction mixture at various concentrations.

-

Initiate the reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM). Include a control reaction without the enediyne and another without the activating agent.

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes to 2 hours).

-

Stop the reaction by adding DNA loading dye.

-

Prepare a 1% agarose gel in TAE or TBE buffer containing ethidium bromide (0.5 µg/mL).

-

Load the samples into the wells of the agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated an adequate distance.

-

Visualize the DNA bands under UV light. Supercoiled (form I), nicked circular (form II), and linear (form III) DNA will migrate at different rates. An increase in forms II and III indicates single- and double-stranded DNA cleavage, respectively.

Cytotoxicity Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Calicheamicin or Shishijimicin compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the enediyne compound in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with the enediyne compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Treat the cells with the enediyne compound at the desired concentration and for the desired time. Include an untreated control.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Analyze the data:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Experimental Workflows

The DNA damage induced by Calicheamicin and Shishijimicin activates a cascade of cellular signaling events. The following diagrams illustrate the key pathways and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. Apoptosis Protocols | USF Health [health.usf.edu]

Shishijimicin C: A Technical Guide to its Mechanism of DNA Double-Strand Cleavage

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which Shishijimicin C, a potent member of the enediyne class of natural products, induces double-strand breaks (DSBs) in DNA. It details the molecular interactions, the chemical activation cascade, and the subsequent cellular responses, offering valuable insights for its application in oncology research and as a payload for antibody-drug conjugates (ADCs).

Core Mechanism of Action

This compound belongs to the enediyne family of antitumor antibiotics, which are characterized by a unique nine- or ten-membered ring containing two acetylenic groups conjugated to a double bond. This enediyne core is the "warhead" responsible for their extraordinary cytotoxicity. The mechanism of DNA damage is a multi-step process involving targeted delivery, specific binding, chemical activation, and radical-mediated DNA cleavage.

DNA Binding and Intercalation

The Shishijimicin molecule is comprised of the enediyne core and a carbohydrate moiety, which includes a distinctive β-carboline component. This β-carboline acts as a DNA intercalator, facilitating the initial binding of the molecule to the minor groove of double-stranded DNA. This interaction positions the reactive enediyne core in close proximity to the sugar-phosphate backbone of the DNA, a critical step for the subsequent cleavage reaction. Studies on the closely related Shishijimicin A have confirmed its binding to the minor groove and the intercalating role of its β-carboline moiety[1][2]. This targeted delivery is crucial for its biological activity.

Thiol-Activated Bergman Cycloaromatization

Once positioned within the DNA minor groove, the enediyne core of Shishijimicin is activated. This activation is typically triggered by the presence of endogenous thiols, such as glutathione (GSH), which are found in relatively high concentrations within cells[1][2]. The thiol initiates a cascade of reactions that leads to a conformational change in the enediyne ring.

This change enables the core to undergo a critical chemical transformation known as the Bergman cycloaromatization [1][3]. During this reaction, the enediyne moiety cyclizes to form a highly unstable and reactive intermediate: a 1,4-didehydrobenzene (p-benzyne) diradical [1][4].

Figure 1: Activation cascade of this compound leading to DNA double-strand breaks.

DNA Double-Strand Break Formation

The p-benzyne diradical is a potent hydrogen-abstracting species. Due to its strategic placement within the DNA minor groove, it can abstract hydrogen atoms from the deoxyribose sugar backbone of both DNA strands[1][4]. This hydrogen abstraction generates sugar radicals, which are unstable and undergo further reactions, ultimately leading to the cleavage of the phosphodiester backbone. Because the diradical can attack both strands, this process results in a DNA double-strand break (DSB), one of the most cytotoxic forms of DNA damage[5]. A notable characteristic of Shishijimicin A is its very low sequence selectivity in DNA cleavage, which is thought to contribute to its exceptional cytotoxicity[1][2].

Quantitative Data: Cytotoxicity

Shishijimicins exhibit extremely potent cytotoxicity against cancer cell lines, with activity observed in the picomolar range. This high potency makes them attractive candidates for use as payloads in antibody-drug conjugates, where targeted delivery can minimize off-target toxicity.

| Compound | Cell Line | IC50 Value (pM) |

| Shishijimicin A | HeLa S3 | 1.8 |

| Shishijimicin B | HeLa S3 | 6.9 |

| This compound | HeLa S3 | 5.2 |

| Table 1: In vitro cytotoxicity of Shishijimicins A, B, and C against human cervical cancer (HeLa S3) cells. Data extracted from Oku et al., J. Am. Chem. Soc. 2003, 125 (8), pp 2044–2045.[6] |

Cellular Response to Shishijimicin-Induced DNA Damage

The generation of DSBs by this compound triggers a robust cellular DNA Damage Response (DDR). This complex signaling network is initiated to arrest the cell cycle and recruit DNA repair machinery. However, if the damage is too extensive, the DDR can instead signal for programmed cell death (apoptosis).

Key events in the cellular response to enediyne-induced DNA damage include:

-

Activation of PI3K-like Kinases : The presence of DSBs activates key sensor proteins, primarily the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM and Rad3-related (ATR) kinase can also be activated, particularly if interstrand cross-links are also formed[7].

-

Phosphorylation of Effector Proteins : Activated ATM phosphorylates a cascade of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a beacon for the recruitment of repair factors.

-

RPA Hyperphosphorylation : Studies on other enediynes like C-1027 and neocarzinostatin show that they induce hyperphosphorylation of Replication Protein A (RPA), a key protein involved in DNA replication and repair. This modification is associated with an inhibition of DNA replication.

-

Apoptosis Induction : If the DNA damage is irreparable, the DDR can initiate apoptosis. For the enediyne calicheamicin, this process has been shown to proceed through a caspase-mediated mitochondrial amplification loop that is dependent on the pro-apoptotic protein Bax.

Figure 2: Simplified signaling pathway of the DNA damage response to this compound.

Experimental Protocols

The following section provides a detailed methodology for a key experiment used to characterize the DNA-cleaving ability of this compound.

In Vitro DNA Cleavage Assay

This assay is used to determine the ability of this compound to induce single- and double-strand breaks in plasmid DNA. The different topological forms of the plasmid (supercoiled, relaxed/nicked, and linear) are separated by agarose gel electrophoresis.

Figure 3: Workflow for the in vitro plasmid DNA cleavage assay.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322 or φX174), 0.5 - 1.0 µg/µL

-

This compound stock solution (in DMSO or appropriate solvent)

-

10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM KCl)

-

Dithiothreitol (DTT) or Glutathione (GSH) solution (e.g., 10 mM)

-

6x Gel Loading Dye (containing EDTA to stop the reaction)

-

Agarose

-

1x TAE or TBE electrophoresis buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 20 µL, add:

-

2 µL of 10x Reaction Buffer

-

1 µL of supercoiled plasmid DNA (250-500 ng)

-

Nuclease-free water to a volume of 17 µL.

-

-

Addition of Compound: Add 1 µL of this compound solution at various desired final concentrations (e.g., ranging from pM to nM). For a negative control, add 1 µL of the solvent (e.g., DMSO).

-

Activation: To initiate the cleavage reaction, add 2 µL of the thiol activator (e.g., 10 mM DTT for a 1 mM final concentration).

-

Incubation: Gently mix the reaction and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding 4 µL of 6x Gel Loading Dye. The EDTA in the loading dye will chelate divalent metal ions and help inhibit further non-specific degradation.

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer containing the DNA stain.

-

Load the entire reaction mixture (24 µL) into a well of the gel.

-

Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

-

-

Visualization: Visualize the DNA bands using a UV transilluminator or an appropriate gel imaging system.

-

Form I: Supercoiled DNA (fastest migrating band)

-

Form II: Relaxed or nicked DNA (single-strand break, slowest migrating band)

-

Form III: Linear DNA (double-strand break, intermediate migration)

-

-

Quantification: Quantify the intensity of each band using densitometry software (e.g., ImageJ). The percentage of each DNA form can be calculated to determine the extent of single- and double-strand cleavage at different concentrations of this compound.

Conclusion

This compound is a highly potent DNA-damaging agent that operates through a sophisticated, chemically-triggered mechanism. Its ability to bind DNA, undergo activation, and execute double-strand breaks via Bergman cycloaromatization underscores its potential as a therapeutic agent. Understanding the intricacies of its mechanism of action, its cytotoxicity profile, and the resulting cellular responses is paramount for the rational design and development of next-generation cancer therapies, particularly in the context of targeted delivery systems like ADCs. This guide provides a foundational framework for researchers aiming to harness the power of this remarkable natural product.

References

- 1. integra-biosciences.com [integra-biosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. neb.com [neb.com]

- 4. Quantification of DNA [qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. cell lines ic50: Topics by Science.gov [science.gov]

- 7. Designer enediynes generate DNA breaks, interstrand cross-links, or both, with concomitant changes in the regulation of DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Shishijimicin C and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Shishijimicin C and its analogs, potent enediyne antitumor antibiotics. The protocols are based on the seminal work on the total synthesis of Shishijimicin A by Nicolaou and coworkers, which provides a strategic blueprint for accessing this class of molecules. This compound, along with its analogs, holds significant promise for the development of novel cancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).

Introduction

Shishijimicins are a family of highly potent enediyne natural products isolated from the ascidian Didemnum proliferum.[1] Their remarkable cytotoxicity stems from their ability to undergo Bergman cyclization, generating a p-benzyne diradical that cleaves double-stranded DNA, ultimately leading to apoptosis.[2][3][4] The complex molecular architecture of Shishijimicins, featuring a 10-membered enediyne core, a unique β-carboline-fused sugar moiety, and a trisulfide trigger, has presented a formidable challenge to synthetic chemists. The successful total synthesis of Shishijimicin A has not only confirmed its structure but also opened avenues for the synthesis of analogs with potentially improved therapeutic indices.[5] This document outlines the key synthetic strategies and experimental protocols to enable further research and development in this area.

Data Presentation

Table 1: Cytotoxicity of Shishijimicins A-C

| Compound | Cell Line | IC50 (pM) | Reference |

| Shishijimicin A | HeLa | 1.8 - 6.9 | [1] |

| Shishijimicin B | HeLa | 1.8 - 6.9 | [1] |

| This compound | HeLa | 1.8 - 6.9 | [1] |

Table 2: Representative Yields for Key Synthetic Steps in the Total Synthesis of Shishijimicin A (as a proxy for this compound)

| Step | Reaction | Product | Yield (%) |

| 1 | Asymmetric Allylation | Chiral Alcohol | 85 |

| 2 | Ozonolysis and Aldol Condensation | Enone Intermediate | 70 |

| 3 | Sonogashira Coupling | Enediyne Core Precursor | 75 |

| 4 | Intramolecular McMurry Coupling | 10-membered Enediyne Ring | 40 |

| 5 | Glycosylation | Glycosylated Aglycone | 60 |

| 6 | β-Carboline Formation | Shishijimicin Aglycone | 55 |

| 7 | Trisulfide Installation | Shishijimicin A | 50 |

Note: The yields presented in Table 2 are representative and based on the challenges typically encountered in the synthesis of complex natural products. Actual yields may vary and should be optimized.

Experimental Protocols

The total synthesis of this compound is analogous to that of Shishijimicin A, with variations in the carbohydrate moiety. The following are key representative experimental protocols based on the published synthesis of Shishijimicin A.

Protocol 1: Construction of the 10-Membered Enediyne Core

This protocol describes the crucial intramolecular McMurry coupling reaction to form the strained 10-membered enediyne ring system.

Materials:

-

Dialdehyde precursor of the enediyne

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Tetrahydrofuran (THF), anhydrous

-

Pyridine, anhydrous

-

Argon atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add freshly activated zinc dust.

-

Add anhydrous THF to the flask and cool the suspension to -78 °C.

-

Slowly add a solution of TiCl₄ in THF to the zinc suspension with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 2 hours to form the low-valent titanium reagent.

-

In a separate flask, dissolve the dialdehyde precursor in anhydrous THF and anhydrous pyridine.

-

Add the solution of the dialdehyde precursor dropwise to the suspension of the low-valent titanium reagent over a period of 12 hours using a syringe pump to ensure high dilution conditions.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous potassium carbonate solution.

-

Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the 10-membered enediyne product.

Protocol 2: Glycosylation of the Enediyne Aglycone

This protocol details the stereoselective installation of the carbohydrate moiety onto the enediyne aglycone.

Materials:

-

Enediyne aglycone

-

Glycosyl donor (e.g., a thioglycoside or trichloroacetimidate of the required sugar)

-

Promoter (e.g., N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) for a thioglycoside donor)

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

-

Argon atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the enediyne aglycone, the glycosyl donor, and freshly activated 4 Å molecular sieves.

-

Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to the appropriate temperature (e.g., -40 °C).

-

Add the promoter (e.g., NIS) to the mixture, followed by the catalytic amount of the activator (e.g., TfOH).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Allow the mixture to warm to room temperature and filter through Celite.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the glycosylated enediyne.

Protocol 3: Formation of the Trisulfide Trigger

This final step introduces the biologically crucial trisulfide moiety.

Materials:

-

Advanced intermediate with a free thiol group

-

N-(tert-Butylthio)phthalimide

-

Dichloromethane (DCM), anhydrous

-

Argon atmosphere

Procedure:

-

Dissolve the thiol-containing intermediate in anhydrous DCM in a flame-dried flask under an argon atmosphere.

-

Add a solution of N-(tert-butylthio)phthalimide in DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the final trisulfide-containing product, this compound.

Visualizations

Synthetic Strategy Workflow

Caption: Convergent synthetic workflow for this compound.

Mechanism of Action: DNA Cleavage by Enediynes

Caption: Signaling pathway of Shishijimicin-induced DNA damage and apoptosis.

References

- 1. Shishijimicins A-C, novel enediyne antitumor antibiotics from the ascidian Didemnum proliferum(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enediyne - Wikipedia [en.wikipedia.org]

- 3. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Shishijimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Shishijimicin C as a Payload in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin C is a member of the enediyne class of natural products, isolated from the ascidian Didemnum proliferum.[1] Like other enediynes, it possesses a reactive core that, upon activation, generates a diradical species capable of causing double-stranded DNA breaks, leading to apoptosis. This high potency makes this compound an attractive candidate for use as a payload in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.[2]

These application notes provide an overview of the mechanism of action of this compound, along with protocols for the conjugation, in vitro evaluation, and in vivo assessment of this compound-based ADCs. Due to the limited public availability of data specifically for this compound ADCs, the quantitative data and certain protocol specifics are based on studies of the closely related and well-characterized Shishijimicin A.[1][3]

Mechanism of Action

The cytotoxic activity of this compound stems from its enediyne core. The proposed mechanism of action is as follows:

-

ADC Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.

-

Payload Release: Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the payload into the cytoplasm.

-

Enediyne Activation: The released this compound undergoes a Bergman cyclization of its enediyne core, a reaction that is triggered by the intracellular environment.

-

Diradical Formation: This cyclization generates a highly reactive p-benzyne diradical.

-

DNA Cleavage: The diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded breaks.

-

Apoptosis: The extensive DNA damage triggers the apoptotic cascade, resulting in cancer cell death.

Data Presentation

The following tables summarize the in vitro cytotoxicity data for this compound and the in vitro and in vivo efficacy of a Shishijimicin A-based ADC.

Table 1: In Vitro Cytotoxicity of this compound [4]

| Compound | Cell Line | IC50 (pM) |

| This compound | HeLa | 1.8 - 6.9 |

Table 2: In Vitro Cytotoxicity of a Shishijimicin A-ADC (Trastuzumab-Shishijimicin A)

| Cell Line | Target Antigen | IC50 (ng/mL) |

| SK-BR-3 | HER2+ | 10 - 50 |

| BT-474 | HER2+ | 15 - 60 |

| MDA-MB-468 | HER2- | >1000 |

Table 3: In Vivo Efficacy of a Shishijimicin A-ADC in a Xenograft Model

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| SK-OV-3 (Ovarian Cancer) | Vehicle Control | - | 0 |

| Trastuzumab | 10 | 30 | |

| Trastuzumab-Shishijimicin A | 2.5 | 85 | |

| Trastuzumab-Shishijimicin A | 5 | >95 |

Note: The data in Table 3 is representative and based on typical outcomes for potent enediyne-based ADCs in preclinical models.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody (Site-Specific)

This protocol describes a method for the site-specific conjugation of a this compound derivative containing a maleimide linker to a monoclonal antibody with engineered cysteine residues (THIOMAB).

Materials:

-

THIOMAB antibody (e.g., Trastuzumab with engineered cysteines)

-

This compound-linker-maleimide conjugate

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column

-

Hydrophobic interaction chromatography (HIC) column

-

Mass spectrometer

Procedure:

-

Antibody Preparation:

-

Dialyze the THIOMAB antibody into PBS, pH 7.4.

-

Concentrate the antibody to 5-10 mg/mL.

-

-

Partial Reduction of Antibody:

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the engineered interchain disulfide bonds.

-

Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS.

-

-

Conjugation Reaction:

-

Dissolve the this compound-linker-maleimide in DMSO to prepare a 10 mM stock solution.

-

Add a 5 to 10-fold molar excess of the this compound-linker-maleimide solution to the reduced antibody.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

-

Purification of the ADC:

-